2-Bromo-5-hydroxypyrazine

Description

The exact mass of the compound 2-Bromo-5-hydroxypyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-hydroxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-hydroxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

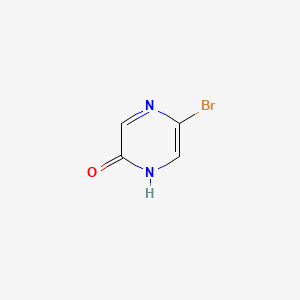

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXBHQAWOFJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377976 | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-92-0 | |

| Record name | 5-Bromo-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydroxypyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxypyrazine is a key heterocyclic building block that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique electronic properties and strategically positioned functional groups—a nucleophilic hydroxyl group and a bromine atom amenable to a variety of cross-coupling reactions—make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-hydroxypyrazine, detailed synthetic protocols, its reactivity, and its applications in the development of novel therapeutic agents and crop protection agents.

Physicochemical Properties

2-Bromo-5-hydroxypyrazine is a white to light brown crystalline powder at room temperature. It is important to note that 2-bromo-5-hydroxypyrazine can exist in tautomeric forms, predominantly as 5-bromo-2(1H)-pyrazinone. This tautomerism can influence its reactivity and spectroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrN₂O | |

| Molecular Weight | 174.98 g/mol | |

| CAS Number | 374063-92-0 | |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 115-119 °C | |

| Boiling Point | 444 °C at 760 mmHg (Predicted) | |

| Solubility | Moderately soluble in water. Soluble in methanol, ethanol, isopropanol, N,N-dimethylformamide (DMF), n-propanol, acetonitrile, and acetone. | |

| Density | 1.9 ± 0.1 g/cm³ | |

| pKa | 10.02 ± 0.40 (Predicted) | |

| XLogP3 | 0.2 |

Synthesis of 2-Bromo-5-hydroxypyrazine

The most common and practical laboratory synthesis of 2-bromo-5-hydroxypyrazine involves the diazotization of its precursor, 2-amino-5-bromopyrazine, followed by hydrolysis of the resulting diazonium salt.

Step 1: Synthesis of 2-Amino-5-bromopyrazine

The starting material, 2-amino-5-bromopyrazine, can be synthesized by the bromination of 2-aminopyrazine using a suitable brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrazine

-

Dissolve 2-aminopyrazine (15.0 g, 157 mmol) in dichloromethane (900 mL).

-

Add N-bromosuccinimide (28.2 g, 159 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 3.5 hours.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through diatomaceous earth (Celite®).

-

Treat the filtrate with silica gel (300 g) and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a 30% ethyl acetate/hexane eluent to yield 2-amino-5-bromopyrazine (22.09 g, 81.5% yield).

Step 2: Diazotization of 2-Amino-5-bromopyrazine

The amino group of 2-amino-5-bromopyrazine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. The diazonium salt is then hydrolyzed to the corresponding hydroxyl group.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxypyrazine Note: A specific, detailed, and citable experimental protocol for this step is not readily available in the searched literature. The following is a general procedure based on the principles of diazotization of aromatic amines.

-

Dissolve 2-amino-5-bromopyrazine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt, which will result in the evolution of nitrogen gas.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The Pivotal Role of 2-Bromo-5-hydroxypyrazine in Modern Drug Discovery: A Technical Guide

Introduction: The Unassuming Power of the Pyrazine Scaffold

In the intricate world of medicinal chemistry, the pyrazine ring system stands as a cornerstone heterocyclic motif.[1] This six-membered aromatic ring, containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold found in numerous biologically active compounds and marketed drugs.[2][3] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] Their utility stems from the nitrogen atoms' ability to act as hydrogen bond acceptors and modulate the electronic properties of the molecule, enhancing binding affinity to biological targets.[2]

Within this critical class of compounds, 2-Bromo-5-hydroxypyrazine (CAS No. 374063-92-0) has emerged as a particularly valuable and versatile building block for drug discovery and development.[4] Its dual functionality—a reactive bromine atom poised for cross-coupling reactions and a hydroxyl group that can be further functionalized—offers chemists a powerful tool to construct complex molecular architectures with potential therapeutic effects.[4] This guide provides an in-depth technical overview of 2-Bromo-5-hydroxypyrazine, intended for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications as a key intermediate in pharmaceutical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. 2-Bromo-5-hydroxypyrazine exists in tautomeric equilibrium with its pyrazinone form, 5-Bromo-2(1H)-pyrazinone, which often predominates.[4][5]

| Property | Value | Source(s) |

| CAS Number | 374063-92-0 | [4][5][6][7][8][9] |

| Molecular Formula | C₄H₃BrN₂O | [4][5][8][9][10] |

| Molecular Weight | 174.98 g/mol | [5][8][10] |

| Appearance | White to off-white or pale yellow crystalline powder | [4][6][9] |

| Melting Point | 115-119 °C | [7][8] |

| Purity | ≥95% (GC) | [4] |

| IUPAC Name | 5-bromo-1H-pyrazin-2-one | [5] |

| Synonyms | 5-Bromo-2(1H)-pyrazinone, 5-Bromo-2-pyrazinol | [4] |

| InChI Key | ITTXBHQAWOFJAI-UHFFFAOYSA-N | [7][9][10] |

| SMILES | BrC1=CNC(=O)C=N1 | [8] |

Spectroscopic Characterization: A Predictive Analysis

While extensive, publicly available experimental spectra for this specific compound are limited, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.

-

¹H NMR (DMSO-d₆): The proton spectrum is expected to be simple, showing two singlets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the two protons on the pyrazine ring. A broad singlet at a lower field (10.0-12.0 ppm) would be indicative of the N-H proton of the pyrazinone tautomer or the O-H proton of the hydroxypyrazine form.[11]

-

¹³C NMR (DMSO-d₆): The carbon spectrum would display four distinct signals for the pyrazine ring carbons. The carbonyl carbon (C-2) of the pyrazinone tautomer would appear significantly downfield (around 155-160 ppm). The carbon bearing the bromine (C-5) would also be downfield, with the remaining two carbons appearing at intermediate chemical shifts.[3][11]

-

Mass Spectrometry (EI): The mass spectrum is expected to show a prominent molecular ion (M⁺) peak. A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity at m/z 174 and 176, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] Common fragmentation pathways would involve the loss of CO (28 Da) and subsequent cleavage of the bromine atom.[13][14][15]

Synthesis of 2-Bromo-5-hydroxypyrazine: A Strategic Approach

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Bromo-5-hydroxypyrazine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Hydroxypyrazine from 2-Aminopyrazine

-

Rationale: This step utilizes a standard diazotization-hydrolysis reaction to convert the amino group into a hydroxyl group. Sulfuric acid is used to form the diazonium salt, which is then thermally decomposed in situ to yield the hydroxypyrazine.

-

Procedure:

-

To a stirred solution of 2-aminopyrazine in aqueous sulfuric acid (e.g., 10% v/v), cooled to 0-5 °C in an ice bath, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Slowly warm the mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxypyrazine.

-

Step 2: Bromination of 2-Hydroxypyrazine

-

Rationale: The electron-rich pyrazine ring, activated by the hydroxyl group, is susceptible to electrophilic bromination. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to avoid over-bromination and harsh reaction conditions.[16] The C5 position is the most likely site of bromination due to the directing effects of the ring nitrogens and the hydroxyl group.

-

Procedure:

-

Dissolve 2-hydroxypyrazine in a suitable solvent such as acetonitrile or chloroform.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford pure 2-Bromo-5-hydroxypyrazine.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-5-hydroxypyrazine lies in its two distinct functional handles, which allow for sequential and regioselective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[17]

-

Suzuki-Miyaura Coupling: This is arguably the most common application, reacting 2-Bromo-5-hydroxypyrazine with a wide variety of aryl or heteroaryl boronic acids or esters.[18][19] This reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it ideal for late-stage functionalization in complex syntheses.[20]

Caption: Suzuki-Miyaura coupling of 2-Bromo-5-hydroxypyrazine.

Exemplary Suzuki Coupling Protocol:

-

Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-hydroxypyrazine (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate or cesium carbonate (2.0 mmol).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Functionalization of the Hydroxyl Group

The hydroxyl group offers another site for modification, typically through O-alkylation or O-acylation, to introduce different side chains or protecting groups. This allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity.

Application in Drug Discovery: A Key Intermediate

The pyrazine core is integral to numerous approved drugs, and 2-Bromo-5-hydroxypyrazine serves as a key starting material or intermediate in the synthesis of novel therapeutic agents. Its structure is closely related to intermediates used in the synthesis of the antiviral drug Favipiravir , highlighting its relevance in the development of treatments for infectious diseases.[5] The ability to easily introduce a variety of substituents at the 2-position via cross-coupling makes this compound invaluable for generating libraries of novel pyrazine derivatives for high-throughput screening in drug discovery programs.

Conclusion

2-Bromo-5-hydroxypyrazine is a high-value building block in medicinal chemistry, offering a strategic combination of reactivity and functionality. Its pyrazine core is a well-established pharmacophore, and the ortho-bromo and meta-hydroxyl groups provide orthogonal handles for the synthesis of diverse and complex molecules. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this versatile intermediate to its full potential in the quest for novel therapeutics.

References

-

A Synthesis of Symmetrical and Unsymmetrical Pyrazines. (2007). National Institutes of Health. Available at: [Link]

-

2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618. PubChem. Available at: [Link]

-

2-Bromo-5-hydroxypyrazine (95%). Amerigo Scientific. Available at: [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Available at: [Link]

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2022). PubMed Central. Available at: [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. Available at: [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Available at: [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOPscience. Available at: [Link]

-

Synthesis of pyrazines. Organic Chemistry Portal. Available at: [Link]

-

2-bromo-5-hydroxypyrazine (C4H3BrN2O). PubChemLite. Available at: [Link]

-

2-Bromo-5-hydroxypyrazine. Chongqing Chemdad Co.. Available at: [Link]

-

2(1H)-Pyrimidinone, 5-bromo-. NIST WebBook. Available at: [Link]

-

Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids. (2016). National Institutes of Health. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (1949). Journal of the American Chemical Society. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

5-Bromo-2-(1H-pyrazol-1-yl)pyridine. PubChem. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed. Available at: [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Publishing. Available at: [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

- Preparation method of 2-amino-5-bromopyridine. Patsnap.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. 2-Bromo-5-hydroxypyrazine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 2-Bromo-5-hydroxypyrazine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 9. 2-Bromo-5-hydroxypyrazine | CymitQuimica [cymitquimica.com]

- 10. 2-Bromo-5-hydroxypyrazine (95%) - Amerigo Scientific [amerigoscientific.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijssst.info [ijssst.info]

- 17. researchgate.net [researchgate.net]

- 18. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxypyrazine

Introduction: Understanding a Key Building Block

2-Bromo-5-hydroxypyrazine (CAS No: 374063-92-0; Molecular Formula: C₄H₃BrN₂O) is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its utility stems from its bifunctional nature, incorporating both a nucleophilic hydroxyl group and a bromine atom, which is susceptible to a variety of coupling reactions. This structure makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic or biological activity.[1]

A crucial aspect of this molecule is its existence in tautomeric forms: the aromatic 2-bromo-5-hydroxypyrazine and the non-aromatic 5-bromo-2(1H)-pyrazinone. The IUPAC name, 5-bromo-1H-pyrazin-2-one, reflects the predominance of the pyrazinone form in many contexts.[2] This tautomerism is a critical consideration as it influences the compound's physical and chemical properties, including its solubility, acidity, and spectral characteristics.

This guide provides an in-depth analysis of the core physicochemical properties of 2-Bromo-5-hydroxypyrazine. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and validated experimental protocols necessary for its effective use and characterization.

Section 1: Fundamental Physicochemical Parameters

A precise understanding of the fundamental physical properties of a compound is the bedrock of its application in synthesis and formulation. These parameters dictate handling, purification, and storage conditions.

Table 1: Core Physicochemical Properties of 2-Bromo-5-hydroxypyrazine

| Property | Value | Source(s) |

| CAS Number | 374063-92-0 | [1][3][4] |

| Molecular Formula | C₄H₃BrN₂O | [1][3][4] |

| Molecular Weight | 174.98 g/mol | [3][4] |

| Appearance | White to light brown/beige crystalline powder | [1][5] |

| Melting Point | 115 - 119 °C (with some sources noting decomposition) | [1][5][6] |

| Boiling Point | 444 °C at 760 mmHg (Predicted/Extrapolated) | [6] |

| Density | 1.9 - 2.0 g/cm³ (Predicted) | [6] |

| XLogP3 | 0.2 | [2] |

| Polar Surface Area | 41.5 Ų | [2] |

Expert Insights on Core Properties:

-

Melting Point Discrepancy: The observed variation in the reported melting point (ranging from 115 °C to 119 °C) is not uncommon for compounds of this nature. This can be attributed to differences in sample purity, crystalline form (polymorphism), or the analytical method used (e.g., heating rate). Some sources note decomposition at the melting point, suggesting thermal instability.[1] For rigorous identification, a melting point should always be determined alongside a purity analysis, such as HPLC.

-

Boiling Point: The high boiling point of 444 °C is likely a computational prediction.[6] Given that the compound may decompose at its melting point, experimental determination of a boiling point at atmospheric pressure is impractical. Vacuum distillation would be required, but thermal decomposition remains a significant risk.

-

Tautomerism's Influence: The XLogP3 value of 0.2 indicates a relatively balanced hydrophilic/lipophilic character.[2] This is a direct consequence of the tautomerism; the polar pyrazinone form contributes to water solubility, while the less polar bromohydroxypyrazine form enhances solubility in organic media.

Section 2: Comprehensive Solubility Profile

Solubility is arguably one of the most critical physical properties for drug development, governing everything from reaction kinetics to bioavailability. A comprehensive study published in the Journal of Chemical & Engineering Data provides a robust dataset on the solubility of 2-Bromo-5-hydroxypyrazine in various solvents at different temperatures.

The data reveals that the compound's solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. Solubility increases with temperature across all tested solvents, indicating an endothermic dissolution process.

Table 2: Molar Fraction Solubility (x) of 2-Bromo-5-hydroxypyrazine in Mono-Solvents at 298.15 K (25 °C)

| Solvent | Molar Fraction Solubility (10⁻³ x) |

| N,N-Dimethylformamide (DMF) | 16.21 |

| Acetone | 2.508 |

| Acetonitrile | 1.258 |

| n-Propanol | 0.887 |

| Isopropanol | 0.601 |

| Ethanol | 0.672 |

| Methanol | 0.402 |

| Propylene Glycol | 0.320 |

| Ethylene Glycol | 0.211 |

| Water | 0.004 |

Data extracted from the Journal of Chemical & Engineering Data.

Causality in Solvent Selection: The trend is clear: polar aprotic solvents like DMF and acetone are excellent solvents, whereas water is a very poor one. This is because the pyrazinone tautomer, with its amide-like character, is readily solvated by solvents that are strong hydrogen bond acceptors but not necessarily strong donors. Alcohols (protic solvents) show moderate solubility. This detailed understanding allows for the rational selection of solvents for synthesis, purification (crystallization), and formulation.

Protocol 1: Determination of Equilibrium Solubility (Isothermal Saturation Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, ensuring data is reliable and reproducible.[7]

-

System Preparation:

-

Calibrate an analytical balance and a temperature-controlled shaker/incubator. The temperature must be stable to ±0.1 °C.

-

Verify the purity of the 2-Bromo-5-hydroxypyrazine sample (≥99.5% via HPLC is recommended).

-

Use high-purity solvents.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Place the vials in the shaker and agitate at a constant temperature (e.g., 298.15 K) for a predetermined time.

-

Causality: The goal is to reach thermodynamic equilibrium. For most compounds, 24-48 hours is sufficient, but this must be validated. To do so, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[7]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove all particulate matter without altering the dissolved concentration.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Quantify the concentration of 2-Bromo-5-hydroxypyrazine using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

A multi-point calibration curve with known standards must be run concurrently to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

-

The experiment should be performed in triplicate to ensure statistical validity.

-

Caption: Workflow for pKa determination via potentiometric titration.

Section 5: Crystallographic Data

As of this writing, a public crystal structure for 2-Bromo-5-hydroxypyrazine has not been deposited in crystallographic databases. Determining the single-crystal X-ray structure would provide definitive proof of the solid-state tautomeric form and precise measurements of bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which govern crystal packing and influence physical properties like melting point and solubility.

Protocol 4: General Workflow for Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps for a researcher to determine the crystal structure. [8][9]

-

Crystal Growth (The Critical Step):

-

High-quality single crystals are paramount. This is often the most challenging step.

-

Methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Screen a variety of solvents and solvent mixtures identified from solubility studies (e.g., acetone, acetonitrile, ethanol/water mixtures). The ideal crystal should be well-formed, clear, and 30-300 microns in size. [8]

-

-

Crystal Mounting and Screening:

-

Under a microscope, select a suitable crystal and mount it on a thin glass fiber or loop. [10] * Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

A quick screening is performed to assess crystal quality by observing the diffraction spot shape and intensity.

-

-

Data Collection:

-

Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam.

-

A detector records the positions and intensities of the thousands of diffracted X-ray reflections. A full dataset may take several hours to collect.

-

-

Structure Solution and Refinement:

-

The collected data is processed to yield a file of reflection intensities.

-

Software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

-

The atomic positions and other parameters (like thermal motion) are refined against the experimental data until the calculated diffraction pattern closely matches the observed pattern.

-

The final output is a crystallographic information file (CIF) containing all structural details.

-

Conclusion

2-Bromo-5-hydroxypyrazine is a foundational building block whose utility is deeply rooted in its physicochemical properties. This guide has detailed its core parameters, from its solubility profile to its expected spectral signatures. While a complete experimental dataset is not publicly available for all properties, the provided protocols, grounded in established analytical principles, offer a robust framework for any researcher to fully characterize this important molecule. By understanding the "why" behind the experimental choices—from validating equilibrium in solubility studies to selecting the right solvent for pKa determination—scientists can ensure the generation of high-quality, reliable data, accelerating progress in drug discovery and development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Matest. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

SERC (Carleton). (2007). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

PMC - NIH. (n.d.). X-ray diffraction experiment – the last experiment in the structure elucidation process. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-5-hydroxypyrazine (95%). Retrieved from [Link]

-

Unknown Source. (2025). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-hydroxypyrazine (C4H3BrN2O). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-5-hydroxypyrazine (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Bromo-5-hydroxypyrazine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Bromo-5-hydroxypyrazine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to 2-Bromo-5-hydroxypyrazine: Structure, Properties, and Applications

Executive Summary

2-Bromo-5-hydroxypyrazine is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Possessing a pyrazine core substituted with both a bromine atom and a hydroxyl group, this molecule exhibits a versatile reactivity profile that makes it a valuable intermediate and building block. Its dual functionality allows for participation in a wide range of chemical transformations, positioning it as a key component in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials. Among these, pyrazine derivatives are noteworthy for their presence in biologically active molecules. 2-Bromo-5-hydroxypyrazine (CAS No: 374063-92-0) emerges as a particularly strategic synthetic intermediate.[1][2] The presence of a hydroxyl group and a bromine atom on the pyrazine ring provides two distinct points for chemical modification. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the hydroxyl group can undergo various functionalization reactions. This structural arrangement makes it an invaluable precursor for creating diverse molecular libraries in the pursuit of novel drug candidates and agrochemicals.[3]

Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. 2-Bromo-5-hydroxypyrazine is typically a white to light brown crystalline powder.[3][4][5]

Molecular Structure and Identifiers

The molecule consists of a six-membered pyrazine ring, which is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. A bromine atom is attached at position 2, and a hydroxyl group is at position 5. Due to keto-enol tautomerism, it can also exist as 5-Bromo-2(1H)-pyrazinone.[1]

-

IUPAC Name: 5-bromo-1H-pyrazin-2-one[1]

Physicochemical Data Summary

The key quantitative data for 2-Bromo-5-hydroxypyrazine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 174.98 g/mol | [1][9] |

| Monoisotopic Mass | 173.94288 Da | [1] |

| Appearance | White to brown crystalline powder | [3][4] |

| Melting Point | 115-119 °C (decomposes) | [3][4] |

| Solubility | Moderately soluble in water. The solubility is significantly enhanced in solvents like N,N-dimethylformamide (DMF). | [9][10] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Synthesis and Purification

The reliable synthesis of 2-Bromo-5-hydroxypyrazine is crucial for its application. The most common synthetic routes utilize 2-amino-5-bromopyrazine as the starting material.[10] The transformation involves a diazotization reaction followed by hydrolysis to replace the amino group with a hydroxyl group.

Generalized Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of 2-Bromo-5-hydroxypyrazine. The causality behind these steps lies in the controlled generation of a diazonium salt intermediate, which is then carefully hydrolyzed to yield the desired product.

-

Dissolution: Dissolve 2-amino-5-bromopyrazine in an aqueous acidic solution (e.g., sulfuric acid). The acid is essential to form the amine salt, which is necessary for the subsequent diazotization.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. Low temperatures are critical to ensure the stability of the diazonium salt intermediate formed in the next step.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This reaction converts the primary amino group into a diazonium salt (-N₂⁺).

-

Hydrolysis: Gently heat the reaction mixture. The diazonium group is an excellent leaving group (as N₂ gas) and is replaced by a hydroxyl group from the water solvent.

-

Isolation: Cool the mixture and collect the resulting precipitate by filtration.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as a mixture of DMF and water, to yield the final product with high purity.[10]

Synthesis Workflow Diagram

The logical flow from starting material to purified product is illustrated below.

Caption: General workflow for the synthesis of 2-Bromo-5-hydroxypyrazine.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

Expected ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of hydrogen atoms. For 2-Bromo-5-hydroxypyrazine, two signals are expected in the aromatic region, corresponding to the two protons on the pyrazine ring. These protons are in different chemical environments and should appear as distinct singlets or narrow doublets (depending on long-range coupling). An additional broad signal may be observed for the hydroxyl proton, which is often exchangeable with deuterium.

Expected Infrared (IR) Spectrum

Infrared (IR) spectroscopy identifies the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-hydroxypyrazine is expected to show characteristic absorption bands:

-

O-H Stretch: A broad band around 3300 cm⁻¹, characteristic of the hydroxyl group.[11]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.[12]

-

C=O Stretch: A strong, sharp peak around 1700 cm⁻¹, indicative of the keto tautomer (pyrazinone form).[11]

-

C=C and C=N Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Expected Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z values corresponding to [C₄H₃⁷⁹BrN₂O]⁺ and [C₄H₃⁸¹BrN₂O]⁺. This isotopic signature is a definitive confirmation of the presence of one bromine atom.

Analytical Workflow Diagram

The process of confirming the product's identity and purity follows a logical sequence.

Caption: Workflow for the analytical validation of 2-Bromo-5-hydroxypyrazine.

Applications in Research and Development

The utility of 2-Bromo-5-hydroxypyrazine stems from its role as a versatile building block.[3]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceuticals. Researchers utilize this compound to construct more complex molecules with potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.[3] Its structure can be found in patented compounds, highlighting its relevance in drug discovery.[1]

-

Agrochemicals: In agricultural chemistry, it is used in the formulation of new fungicides and herbicides.[3] Its unique reactivity allows for the modification of existing compounds to enhance their efficacy and selectivity in crop protection.[3]

-

Material Science: The compound is also being explored for its potential in creating advanced materials, such as specialized polymers and coatings, owing to its distinct chemical properties.[3]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Bromo-5-hydroxypyrazine is essential. It is classified as harmful and requires careful management to avoid exposure.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

If swallowed, call a poison center or doctor if you feel unwell.[4]

-

Conclusion

2-Bromo-5-hydroxypyrazine is a high-value chemical intermediate with a well-defined molecular structure and a versatile reactivity profile. Its importance in the synthesis of novel pharmaceutical and agrochemical agents is firmly established. A comprehensive understanding of its physicochemical properties, coupled with robust methods for its synthesis and characterization, enables researchers to effectively leverage this compound in the development of new technologies. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

-

PubChem. (n.d.). 2-Bromo-5-hydroxypyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-5-hydroxypyrazine (95%). Retrieved from [Link]

-

Herz Pharmaceutical. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-hydroxypyrazine (C4H3BrN2O). Retrieved from [Link]

-

BioHippo. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from [Link]

-

ACS Publications. (2023). Solubility and Data Correlation of 2-Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis. Retrieved from [Link]

-

University of Wisconsin. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-hydroxypyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2-Bromo-5-hydroxypyrazine, 97%. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-hydroxypyrazine (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-5-hydroxypyrazine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-5-hydroxypyrazine | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-hydroxypyrazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-5-hydroxypyrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with experimentally-derived data to offer a robust understanding of the compound's behavior in various organic solvent systems.

Introduction: The Physicochemical Landscape of 2-Bromo-5-hydroxypyrazine

2-Bromo-5-hydroxypyrazine (CAS No: 374063-92-0) is a substituted pyrazine derivative.[2] Its molecular structure, featuring both a bromine atom and a hydroxyl group on the pyrazine ring, imparts a unique combination of properties that govern its solubility and reactivity.[1]

The compound exists in a tautomeric equilibrium between the hydroxyl form (2-Bromo-5-hydroxypyrazine) and the more stable keto form, 5-Bromo-2(1H)-pyrazinone.[3][4] This tautomerism is critical to understanding its intermolecular interactions. The presence of nitrogen atoms in the aromatic ring, along with the hydroxyl/keto group, allows for hydrogen bonding, while the overall structure possesses a degree of polarity.[5]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | [3][6][7] |

| Molecular Weight | 174.98 g/mol | [3][6][7] |

| Appearance | White to light brown crystalline powder | [6][8] |

| Melting Point | 115-119 °C | [8][9] |

| XLogP3 | 0.2 | [3][6] |

| PSA (Polar Surface Area) | 41.5 Ų | [3][6] |

The XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character, indicating that it will not be extremely soluble in either very polar or very nonpolar solvents without specific favorable interactions.[3][6] The polar surface area and the presence of hydrogen bond donors and acceptors are key determinants of its solubility profile.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For 2-Bromo-5-hydroxypyrazine, the key molecular interactions dictating its solubility are:

-

Hydrogen Bonding: The molecule's ability to act as both a hydrogen bond donor (from the N-H in the pyrazinone tautomer and O-H in the hydroxyl tautomer) and an acceptor (the carbonyl oxygen and ring nitrogens) is paramount. Protic solvents like alcohols (methanol, ethanol) and glycols can engage in strong hydrogen bonding, enhancing solubility.

-

Polarity and Dipole-Dipole Interactions: The molecule is polar. Solvents with a significant dipole moment, such as N,N-dimethylformamide (DMF), acetone, and acetonitrile, can effectively solvate the molecule through dipole-dipole interactions.

-

"Like Dissolves Like": This principle is fundamental. The solubility of 2-Bromo-5-hydroxypyrazine is expected to be higher in polar organic solvents that can match its interaction profile. Conversely, its solubility in nonpolar solvents like cyclohexane is expected to be low. The melting point was determined using cyclohexane as the solvent, suggesting low solubility.[6]

Quantitative Solubility Data: An Experimental Overview

A comprehensive study by Xu et al. (2023) systematically determined the mole fraction solubility of 2-Bromo-5-hydroxypyrazine in ten different mono-solvents at temperatures ranging from 278.15 K to 323.15 K.[10][11] The data clearly demonstrates the influence of solvent choice and temperature on solubility.

The highest solubility was observed in N,N-dimethylformamide (DMF), a polar aprotic solvent with a strong ability to accept hydrogen bonds.[10][11] This is followed by other polar solvents like alcohols and glycols. Water, despite its high polarity, shows lower solvating power compared to the best organic solvents, highlighting the importance of the specific molecular interactions over simple polarity.[10][11]

Table 1: Mole Fraction Solubility (x) of 2-Bromo-5-hydroxypyrazine in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction (x) x 10² at 298.15 K | Classification |

| N,N-dimethylformamide (DMF) | 3.651 | Polar Aprotic |

| Propylene Glycol (PG) | 1.154 | Polar Protic |

| Ethylene Glycol (EG) | 0.816 | Polar Protic |

| Methanol | 0.449 | Polar Protic |

| Ethanol | 0.334 | Polar Protic |

| n-Propanol | 0.261 | Polar Protic |

| Isopropanol | 0.220 | Polar Protic |

| Acetone | 0.169 | Polar Aprotic |

| Acetonitrile | 0.076 | Polar Aprotic |

| Water | 0.001 | Polar Protic |

Data extracted and compiled from the Journal of Chemical & Engineering Data.[10]

Key Insights from the Data:

-

Temperature Dependence: In all tested solvents, the solubility of 2-Bromo-5-hydroxypyrazine increases with rising temperature, indicating that the dissolution process is endothermic.[10][11]

-

Solvent Hierarchy: The solubility follows a general trend: DMF > Glycols > Alcohols > Ketones > Nitriles > Water. This ranking provides a critical empirical basis for selecting appropriate solvents for crystallization, formulation, and reaction chemistry.[10][11]

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

To ensure scientific integrity, a robust and reproducible method is required for solubility measurement. The isothermal saturation method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.[12][13] It measures the concentration of a saturated solution in equilibrium with the solid drug.[12][14]

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline 2-Bromo-5-hydroxypyrazine to a series of glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Pipette a precise, known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or rotating wheel. The temperature must be controlled precisely (e.g., 25.0 ± 0.1 °C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours). A kinetic study should first be performed to determine the time required to reach a plateau in concentration, ensuring true equilibrium is achieved.[15]

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial not to disturb the solid material at the bottom.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step removes any microscopic undissolved particles that could lead to erroneously high results.

-

-

Analysis and Calculation:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of 2-Bromo-5-hydroxypyrazine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

-

Conclusion and Future Directions

The solubility of 2-Bromo-5-hydroxypyrazine is highly dependent on the solvent's polarity and its capacity for hydrogen bonding, with the highest solubility observed in DMF. The provided quantitative data and experimental protocol offer a solid foundation for scientists working with this compound. This information is crucial for guiding solvent selection in synthetic chemistry, optimizing crystallization processes for purification, and developing formulations for pharmaceutical and agricultural applications.

Future research could expand upon this foundation by investigating solubility in a wider range of green or bio-based solvents, exploring the impact of pH on aqueous solubility, and developing predictive computational models based on the experimental data presented herein.

References

-

Xu, R., et al. (2023). Solubility and Data Correlation of 2-Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

-

A-Z.lu. (n.d.). Solubility and Data Correlation of 2‑Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. Retrieved from A-Z.lu. [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxypyrazine. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-5-hydroxypyrazine (95%). Retrieved from Amerigo Scientific. [Link]

-

Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. [Link]

-

Solubility of Things. (n.d.). Pyrazine. Retrieved from Solubility of Things. [Link]

-

Science of Synthesis. (n.d.). Pyrazines. Retrieved from Thieme. [Link]

-

Chem-Impex. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from Chem-Impex International. [Link]

-

PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2023). Solubility and Data Correlation of 2-Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures and Ten Mono-Solvents from 278.15 to 323.15 K. Retrieved from ACS Publications. [Link]

-

Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from Pharmapproach. [Link]

-

MDPI. (2022). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from ResearchGate. [Link]

-

ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from ScienceDirect. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]

-

Chemdad. (n.d.). 2-Bromo-5-hydroxypyrazine. Retrieved from Chongqing Chemdad Co., Ltd. [Link]

- Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.

-

Fisher Scientific. (n.d.). 2-Bromo-5-hydroxypyrazine, 97%, Thermo Scientific Chemicals. Retrieved from Fisher Scientific. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Bromo-5-hydroxypyrazine | C4H3BrN2O | CID 2771618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-5-hydroxypyrazine (95%) - Amerigo Scientific [amerigoscientific.com]

- 8. 2-Bromo-5-hydroxypyrazine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-溴-5-羟基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. a-z.lu [a-z.lu]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-hydroxypyrazine synthesis from pyrazine derivatives

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxypyrazine from Pyrazine Derivatives

Abstract

2-Bromo-5-hydroxypyrazine serves as a critical heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique electronic and structural properties make it a valuable scaffold for synthesizing compounds with diverse biological activities. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this key intermediate, grounded in mechanistic principles and supported by detailed, field-proven protocols. We will dissect the strategic considerations behind each pathway, offering researchers and development professionals the necessary insights to make informed decisions in their synthetic campaigns. The core focus is placed on a robust, regioselective pathway commencing from 2-aminopyrazine, supplemented by an analysis of alternative strategies to provide a comprehensive synthetic overview.

Primary Synthetic Route: A Two-Step Approach from 2-Aminopyrazine

The most reliable and widely employed strategy for the synthesis of 2-bromo-5-hydroxypyrazine involves a two-step sequence starting from the commercially available 2-aminopyrazine. This pathway is favored due to its high degree of regiochemical control and the predictable nature of the transformations involved.

Strategic Rationale

The logic of this approach hinges on the powerful directing effect of the amino group in the first step, followed by a classic, high-yielding transformation of that same group in the second.

-

Regiocontrol: The amine functionality at the C2 position is a potent ortho-, para-directing group. In the pyrazine ring, this strongly activates the C5 position for electrophilic substitution, ensuring that bromination occurs precisely where desired. This preempts the formation of undesired isomers, a common challenge in heterocyclic chemistry.

-

Robust Transformations: Both electrophilic bromination and the subsequent Sandmeyer-type diazotization are foundational reactions in organic synthesis with well-understood mechanisms and broad substrate tolerance, enhancing the reliability and scalability of the process.

Overall Workflow

The pathway can be visualized as a sequential functionalization of the pyrazine core.

Caption: Workflow for the primary synthesis of 2-bromo-5-hydroxypyrazine.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyrazine

The introduction of the bromine atom at the C5 position is a critical, regiodefining step.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent over liquid bromine (Br₂).[1] NBS is a solid, making it significantly easier and safer to handle than the highly corrosive and volatile Br₂. Furthermore, it provides a slow, controlled release of electrophilic bromine, which helps to minimize over-bromination and the formation of byproducts like 2-amino-3,5-dibromopyrazine.[2]

-

Solvent: Dichloromethane (CH₂Cl₂) is an excellent choice as it is relatively inert and effectively solubilizes the 2-aminopyrazine starting material, while the product and succinimide byproduct have different solubilities, aiding in purification.[1]

Detailed Experimental Protocol:

-

To a flask charged with 2-aminopyrazine (1.0 eq), add dichloromethane to form a solution or suspension.

-

Slowly add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise at room temperature, monitoring the internal temperature.

-

Stir the reaction mixture for 3-4 hours at room temperature. Progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be filtered to remove the succinimide byproduct.

-

The filtrate is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to yield the pure 2-amino-5-bromopyrazine.[1]

| Parameter | Condition / Reagent | Rationale | Expected Yield |

| Starting Material | 2-Aminopyrazine | Commercially available pyrazine core. | N/A |

| Brominating Agent | N-Bromosuccinimide (NBS) | Safe, solid source of electrophilic bromine; ensures mono-bromination. | N/A |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent, facilitates reaction and workup. | N/A |

| Temperature | Room Temperature | Sufficient for the activated ring; avoids thermal degradation. | N/A |

| Overall | --- | --- | ~80-90% [1] |

Step 2: Synthesis of 2-Bromo-5-hydroxypyrazine via Sandmeyer-Type Reaction

This step masterfully converts the directing amino group into the desired hydroxyl functionality. The Sandmeyer reaction is a powerful method for transforming primary aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[3][4]

Causality Behind Experimental Choices:

-

Diazotization: The reaction is run at low temperatures (0-5 °C) using sodium nitrite in a strong acid like sulfuric acid. This is critical because aryl diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.

-

Hydrolysis: The diazonium salt is subsequently hydrolyzed to the corresponding hydroxyl compound. This is typically achieved by warming the acidic solution, allowing water to act as the nucleophile, displacing the excellent leaving group, dinitrogen gas (N₂).[4] While classic Sandmeyer reactions for halides use copper(I) salts catalytically, the hydroxylation can often be achieved simply by heating the aqueous acidic solution of the diazonium salt.

Detailed Experimental Protocol:

-

Cool a solution of concentrated sulfuric acid in water to 0-5 °C in an ice bath.

-

Slowly add solid 2-amino-5-bromopyrazine (1.0 eq) to the cold acid solution with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1-1.2 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Slowly and carefully warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain heating until gas evolution ceases, indicating the completion of the reaction.

-

Cool the mixture to room temperature and carefully neutralize it with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-5-hydroxypyrazine.

| Parameter | Condition / Reagent | Rationale |

| Reagent | 2-Amino-5-bromopyrazine | Product from the previous step. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazonium salt formation. |

| Acid | Sulfuric Acid (H₂SO₄) | Provides the acidic medium required for diazotization. |

| Temperature | 0-5 °C, then heat to 50-60 °C | Low temperature for stability of diazonium salt; heat for hydrolysis. |

| Overall Yield | --- | Typically moderate to good (50-75%) |

Alternative Synthetic Approaches

While the primary route is highly effective, alternative strategies exist. Understanding these routes provides flexibility in synthetic design, particularly if starting materials are constrained or if different impurity profiles are desired.

Route via Bromination and Demethylation of 2-Methoxypyrazine

This route leverages the similar directing effect of a methoxy group and concludes with a standard demethylation.

Caption: Synthesis via a methoxypyrazine intermediate.

-

Rationale and Discussion: Like an amino group, the methoxy substituent is an activating, ortho-, para-director, guiding bromination to the C5 position to form 2-bromo-5-methoxypyrazine.[5] The final step involves the cleavage of the methyl ether. This is a very common transformation but often requires harsh reagents such as boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr) at high temperatures. While effective, the corrosive nature of these reagents may not be suitable for substrates with sensitive functional groups. The choice between this route and the primary route often comes down to the cost and availability of 2-aminopyrazine versus 2-methoxypyrazine and tolerance for the final demethylation conditions.

Route via Direct Bromination of 2-Hydroxypyrazine

A seemingly more direct approach would be the bromination of 2-hydroxypyrazine itself.

Caption: Direct bromination approach and its primary challenge.

-

Rationale and Discussion: The synthesis of the 2-hydroxypyrazine core can be achieved via methods like the Reuben G. Jones synthesis, which involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide.[6][7] However, the subsequent bromination step is fraught with challenges. The hydroxyl group is a very strong activating group, making the pyrazine ring highly susceptible to electrophilic attack. This leads to two significant problems:

-

Poor Regioselectivity: Bromination can occur at multiple positions on the ring.

-

Over-bromination: It is difficult to stop the reaction at the mono-brominated stage, often leading to the formation of di- or tri-brominated species, such as 3,5-dibromo-2-hydroxypyrazine.[8][9]

Due to these control issues, this route is generally considered less practical for the clean synthesis of 2-bromo-5-hydroxypyrazine compared to the other strategies discussed.

-

Summary and Outlook

The synthesis of 2-bromo-5-hydroxypyrazine is most effectively and reliably achieved through a two-step sequence starting from 2-aminopyrazine. This primary route offers excellent regiochemical control and utilizes well-established, robust chemical transformations.

| Synthetic Route | Key Advantages | Key Disadvantages | Overall Recommendation |

| 1. From 2-Aminopyrazine | Excellent regioselectivity; reliable reactions; mild conditions. | Two distinct synthetic steps. | Highly Recommended |

| 2. From 2-Methoxypyrazine | Good regioselectivity; avoids diazonium salts. | Requires a harsh final demethylation step. | Recommended Alternative |

| 3. From 2-Hydroxypyrazine | Potentially shorter route. | Very poor regioselectivity; risk of over-bromination. | Not Recommended |

The continued importance of pyrazine-containing scaffolds in pharmaceutical research ensures that robust and scalable syntheses of key intermediates like 2-bromo-5-hydroxypyrazine will remain an area of active interest. Future efforts may focus on developing catalytic or milder methods for these transformations to further improve the efficiency and environmental footprint of their production.

References

-

Gellis, A., J. F. Van der Veken, and F. H. T. Du Prez. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]

-

Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798-2800. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

-

Mood, C. I., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 13, 1429-1456. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxypyrazine. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyrazine. Retrieved from PubChem. [Link]

-

Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

Sources

- 1. 2-Amino-5-bromopyrazine synthesis - chemicalbook [chemicalbook.com]

- 2. heteroletters.org [heteroletters.org]

- 3. synarchive.com [synarchive.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. On Reuben G. Jones synthesis of 2-hydroxypyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 8. lookchem.com [lookchem.com]

- 9. calpaclab.com [calpaclab.com]

Introduction: The Emergence of a Privileged Heterocyclic Scaffold

An In-Depth Technical Guide to the Discovery and History of 2-Hydroxypyrazines

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of medicinal chemistry and natural product synthesis.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have cemented its status as a "privileged scaffold." Within this important class of compounds, 2-hydroxypyrazines, which exist in tautomeric equilibrium with their 2(1H)-pyrazinone form, represent a particularly versatile and historically significant subclass.[2][3] These structures are not only found in a variety of bioactive natural products but also serve as indispensable building blocks in the synthesis of modern pharmaceuticals.[1][2][4] This guide provides a comprehensive exploration of the discovery and history of 2-hydroxypyrazines, detailing the seminal synthetic methodologies, their fundamental physicochemical properties, and their enduring impact on drug development.

The Foundational Breakthrough: The Jones Synthesis of 1949

While early examples of pyrazinone synthesis can be traced back to 1905, the field was fundamentally transformed in 1949 by the work of Reuben G. Jones at Eli Lilly's research facilities.[5][6][7] Jones reported an original, elegant, and highly effective method involving the base-promoted double condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[7][8][9][10] This discovery was a watershed moment, providing the first truly accessible and general route to this class of heterocycles. Even over 70 years later, the Jones synthesis remains one of the most important and frequently employed methods for preparing 2-hydroxypyrazines.[7][8][9][10]

The reaction's significance lies in its straightforward assembly of the pyrazinone core from simple, acyclic precursors.[5][6] The original procedure, which has since been refined, laid the groundwork for decades of research into the chemistry and biological activity of these compounds.

Caption: The Jones synthesis condenses a 1,2-dicarbonyl with an α-aminoamide.

Causality in Experimental Design: The Role of Low Temperature and Base